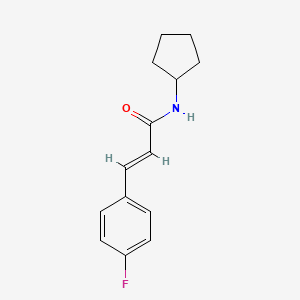![molecular formula C15H21ClN2O3S B5849375 N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide CAS No. 6403-75-4](/img/structure/B5849375.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide, commonly known as AZM475271, is a chemical compound that has been studied extensively for its potential use in the field of medicine. This compound has shown promising results in various scientific research applications due to its unique properties and mechanism of action. In
Wirkmechanismus
AZM475271 works by inhibiting the activity of a specific enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of these nucleotides, which are essential for the growth and proliferation of cancer cells and immune cells. As a result, AZM475271 has the potential to slow down or stop the growth of these cells.
Biochemical and Physiological Effects
AZM475271 has been shown to have several biochemical and physiological effects. It has been shown to decrease the proliferation of cancer cells and immune cells, as well as reduce inflammation in animal models. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AZM475271 in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using AZM475271 is that it may not be effective for all types of cancer or immune disorders, as its mechanism of action is specific to certain enzymes and proteins.
Zukünftige Richtungen
There are several future directions for research on AZM475271. One area of interest is its potential use in combination with other drugs or therapies to enhance its effectiveness. Additionally, further research is needed to determine its efficacy in treating specific types of cancer and immune disorders. Finally, more studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, AZM475271 is a promising compound that has shown potential in treating various diseases. Its unique properties and mechanism of action make it a promising candidate for further research. While there are still limitations and areas of uncertainty, the future looks bright for this compound and its potential use in the field of medicine.
Synthesemethoden
AZM475271 can be synthesized through a multi-step process involving the reaction of 4-chlorobenzene sulfonamide with 1-azepanone, followed by the addition of ethyl chloroformate and sodium hydroxide. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
AZM475271 has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-22(20,21)18(14-8-6-13(16)7-9-14)12-15(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSZCWUWEHGSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30981974 |
Source


|
| Record name | N-[2-(Azepan-1-yl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30981974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6403-75-4 |
Source


|
| Record name | N-[2-(Azepan-1-yl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30981974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![9-chloro-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5849313.png)
![4-{[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5849321.png)

![N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B5849334.png)
![4-methyl-N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5849352.png)
![N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5849357.png)
![4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)



![3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5849395.png)

